molecular formula C16H16N2S B2637791 N-benzyl-4-ethylbenzo[d]thiazol-2-amine CAS No. 1219911-66-6

N-benzyl-4-ethylbenzo[d]thiazol-2-amine

Cat. No.: B2637791
CAS No.: 1219911-66-6
M. Wt: 268.38
InChI Key: WVHMJQSSDKYSOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-ethylbenzo[d]thiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The compound’s structure consists of a benzothiazole ring substituted with a benzyl group at the nitrogen atom and an ethyl group at the fourth position of the benzothiazole ring.

Biochemical Analysis

Biochemical Properties

N-benzyl-4-ethylbenzo[d]thiazol-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, benzothiazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . The interaction between this compound and COX enzymes results in the inhibition of prostaglandin synthesis, thereby reducing inflammation. Additionally, this compound has been found to interact with other biomolecules, such as cytokines, which play a role in cell signaling and immune responses .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzothiazole derivatives have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . This compound specifically affects the expression of genes involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell growth . Moreover, this compound has been found to modulate cellular metabolism by affecting the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been shown to inhibit the activity of COX enzymes by binding to their active sites . This binding prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that benzothiazole derivatives, including this compound, are relatively stable under physiological conditions . Prolonged exposure to this compound can lead to its degradation, resulting in reduced efficacy over time. Additionally, long-term studies have indicated that this compound can have sustained effects on cellular function, including the inhibition of cell proliferation and modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activities . For instance, at lower doses, this compound has been found to exhibit anti-inflammatory and anticancer properties . At higher doses, this compound can induce toxic effects, such as hepatotoxicity and nephrotoxicity . Therefore, it is crucial to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with several enzymes and cofactors. This compound has been shown to affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For example, benzothiazole derivatives have been found to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, thereby reducing inflammation . Additionally, this compound can influence the levels of other metabolites, such as cytokines and growth factors, by modulating their synthesis and degradation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound interacts with specific transporters and binding proteins, which facilitate its uptake and distribution . For instance, benzothiazole derivatives have been shown to be transported across cell membranes by specific transporters, such as organic anion transporters . Once inside the cells, this compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific compartments or organelles within the cells through targeting signals or post-translational modifications . For example, benzothiazole derivatives have been found to localize to the mitochondria, where they can modulate mitochondrial function and induce apoptosis . Additionally, this compound can be directed to the nucleus, where it can interact with transcription factors and regulate gene expression .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-ethylbenzo[d]thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or sulfonyl groups onto the benzothiazole ring.

Scientific Research Applications

N-benzyl-4-ethylbenzo[d]thiazol-2-amine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

N-benzyl-4-ethylbenzo[d]thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced antimicrobial, anticancer, and anti-inflammatory activities, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-benzyl-4-ethyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S/c1-2-13-9-6-10-14-15(13)18-16(19-14)17-11-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHMJQSSDKYSOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.